2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole
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Overview
Description
2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole is a complex organic compound that features a triazole ring, an azetidine ring, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Mechanism of Action
Target of Action
The compound, also known as (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1H-indol-2-yl)methanone, is a 1,2,3-triazole derivative . The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity . It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme . The compound interacts with its targets, leading to changes in their function and resulting in the observed biological effects .
Biochemical Pathways
The compound affects various biochemical pathways. For instance, 1H-1,2,3-triazole derivatives have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, antagonists of monoacylglycerol lipase, agonists and antagonists of sphingosine-1-phosphate receptors, inhibitors of stearoyl-coenzyme delta-9, as well as anticancer and antiviral agents .
Pharmacokinetics
The 1,2,3-triazole ring is known to be resistant to metabolic degradation, which could potentially enhance the bioavailability of the compound .
Result of Action
The compound exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . It has shown moderate inhibition potential against carbonic anhydrase-II enzyme . Furthermore, it has been used in the synthesis of compounds that exhibited antifungal activity, antimicrobial activity against the mycobacterium tuberculosis strain H37Rv, antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1), as well as anticancer activity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole typically involves multiple steps, starting with the formation of the triazole ring through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The azetidine ring can be introduced through a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with an appropriate electrophile . The final step involves the coupling of the triazole-azetidine intermediate with an indole derivative, often using peptide coupling reagents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize by-products. Continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety yields indole-2,3-dione derivatives, while reduction of the triazole ring produces dihydrotriazole derivatives .
Scientific Research Applications
2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Azetidine Derivatives: Compounds containing the azetidine ring are known for their potential as enzyme inhibitors and therapeutic agents.
Indole Derivatives: Indole-based compounds are widely studied for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Uniqueness
2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole is unique due to the combination of the triazole, azetidine, and indole moieties in a single molecule. This unique structure allows for multiple modes of interaction with biological targets, enhancing its potential as a versatile bioactive compound .
Properties
IUPAC Name |
1H-indol-2-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c20-14(13-7-10-3-1-2-4-12(10)16-13)18-8-11(9-18)19-6-5-15-17-19/h1-7,11,16H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZUCEIKLQXYEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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